REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[F:8][C:9]1[CH:10]=[C:11]([NH:17]C(=O)OC(C)(C)C)[CH:12]=[N:13][C:14]=1[O:15][CH3:16]>>[F:8][C:9]1[CH:10]=[C:11]([NH2:17])[CH:12]=[N:13][C:14]=1[O:15][CH3:16]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=NC1OC)NC(OC(C)(C)C)=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the 1st step
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
ADDITION
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Details
|
a 5M sodium hydroxide aqueous solution was added to the obtained residue at 0° C. so as
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |